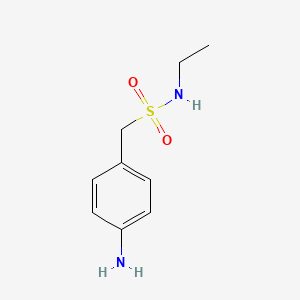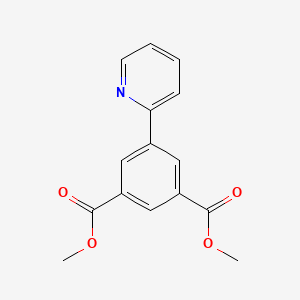
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester
Overview
Description
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester is an organic compound with the molecular formula C14H11NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester typically involves the esterification of 5-(pyridin-2-yl)isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as nitro or halogen groups.
Scientific Research Applications
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: Lacks the pyridin-2-yl group, making it less versatile in certain applications.
Dimethyl 5-(pyridin-3-yl)isophthalate: Similar structure but with the pyridinyl group in a different position, which can affect its reactivity and binding properties.
Dimethyl 5-(pyridin-4-yl)isophthalate: Another positional isomer with distinct chemical properties.
Uniqueness
1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring precise molecular recognition and binding .
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
dimethyl 5-pyridin-2-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-7-10(13-5-3-4-6-16-13)8-12(9-11)15(18)20-2/h3-9H,1-2H3 |
InChI Key |
PLMONKAKNVFAAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=N2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl spiro[2.6]nonane-1-carboxylate](/img/structure/B8373491.png)
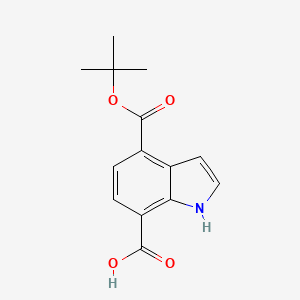
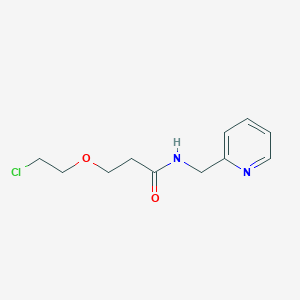
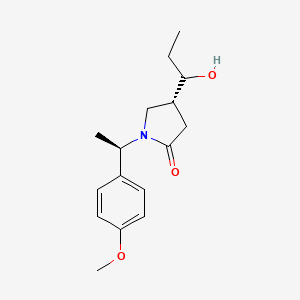
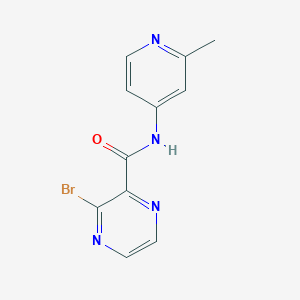
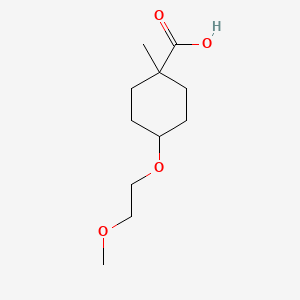
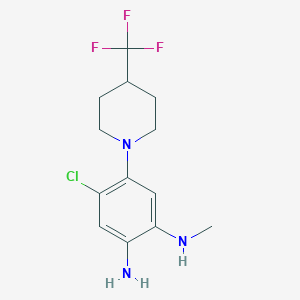

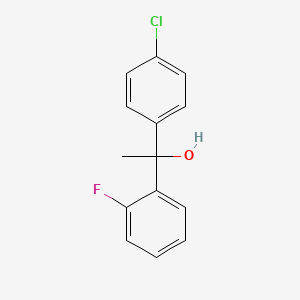
![Methyl 4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B8373576.png)
![1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene](/img/structure/B8373582.png)
![[2-Bromo-3,5-bis(methoxymethoxy)phenyl]methanol](/img/structure/B8373594.png)
